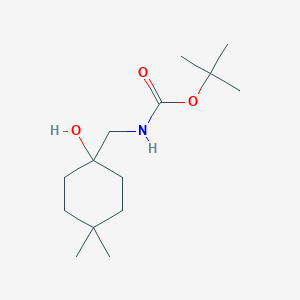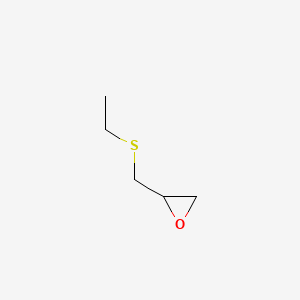
Oxirane, (ethylthiomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of oxiranes typically involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Types of Reactions:
Ring-Opening Reactions: Oxirane, (ethylthiomethyl)- undergoes nucleophilic ring-opening reactions with various nucleophiles such as water, alcohols, carboxylic acids, and amines. These reactions lead to the formation of β-hydroxypropyl derivatives.
Substitution Reactions: The ethylthiomethyl group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reaction Conditions: Typically carried out in the presence of catalysts such as tertiary amines or under acidic/basic conditions.
Major Products:
β-Hydroxypropyl Derivatives: Formed from ring-opening reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
科学的研究の応用
Oxirane, (ethylthiomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactive oxirane ring.
作用機序
The mechanism of action of oxirane, (ethylthiomethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The ethylthiomethyl group can also participate in various chemical transformations, adding to the compound’s versatility .
Molecular Targets and Pathways:
類似化合物との比較
Oxirane (Ethylene Oxide): A simpler oxirane without the ethylthiomethyl group.
Oxetane: A four-membered ring ether with similar reactivity but different ring strain and properties.
Uniqueness: Oxirane, (ethylthiomethyl)- is unique due to the presence of the ethylthiomethyl group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for specialized applications in various fields .
特性
CAS番号 |
53414-23-6 |
|---|---|
分子式 |
C5H10OS |
分子量 |
118.20 g/mol |
IUPAC名 |
2-(ethylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3 |
InChIキー |
KDSVXIGJVLFKOE-UHFFFAOYSA-N |
正規SMILES |
CCSCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


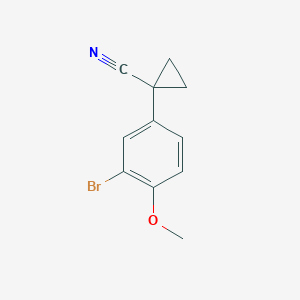

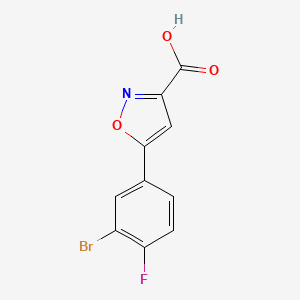
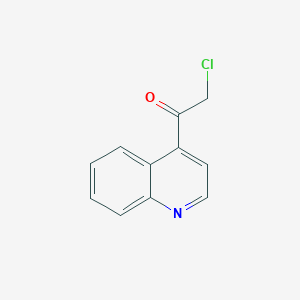
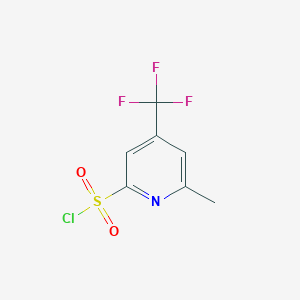
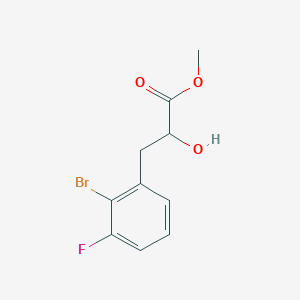
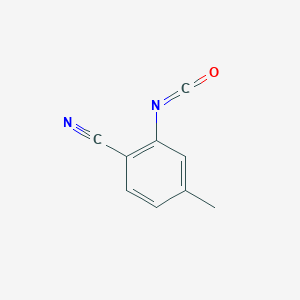
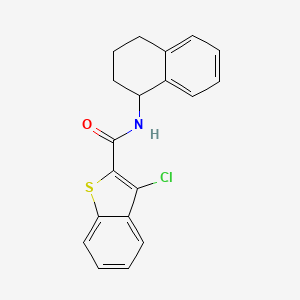

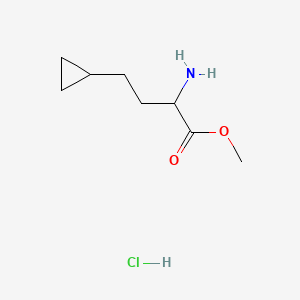
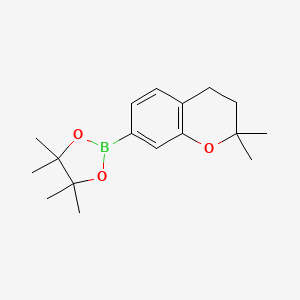
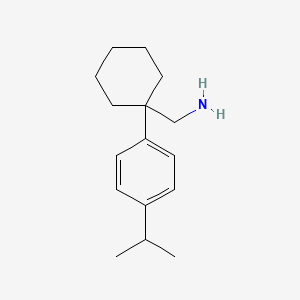
![4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
